Torbafylline

Description

Properties

IUPAC Name |

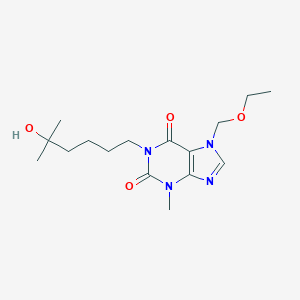

7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-5-24-11-19-10-17-13-12(19)14(21)20(15(22)18(13)4)9-7-6-8-16(2,3)23/h10,23H,5-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXXLDDWVCEBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146952 | |

| Record name | Torbafylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105102-21-4 | |

| Record name | Torbafylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torbafylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torbafylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORBAFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65O78F9T1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Torbafylline: A Technical Guide to a Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torbafylline, also known as HWA 448, is a xanthine derivative that has been identified as a phosphodiesterase (PDE) inhibitor with a notable, albeit modestly potent, inhibitory action against phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanism of action as a PDE4 inhibitor. The document details its role in the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway, particularly in the context of attenuating burn-induced skeletal muscle proteolysis. This guide summarizes the available quantitative data on its inhibitory activity, outlines detailed experimental protocols for key assays, and presents visual diagrams of relevant pathways and workflows to support further research and development efforts. While preclinical studies have highlighted its potential therapeutic effects, a notable gap exists in the public domain regarding its specific PDE4 subtype selectivity, comprehensive pharmacokinetic profile, and any clinical evaluation in human subjects.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, primarily responsible for the hydrolysis of cAMP in various cell types, including inflammatory and muscle cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This modulation of cAMP signaling has been a key strategy in the development of therapeutics for inflammatory diseases and conditions characterized by muscle wasting.

This compound (HWA 448) has emerged as a compound of interest due to its inhibitory effects on PDE4. Preclinical research has demonstrated its efficacy in mitigating muscle protein breakdown in animal models of burn injury, cancer, and sepsis, suggesting a potential therapeutic role in various catabolic states.[1][2] This guide aims to consolidate the existing technical information on this compound to serve as a foundational resource for the scientific community.

Mechanism of Action: The PDE4/cAMP Signaling Pathway

This compound exerts its biological effects by inhibiting PDE4, thereby increasing intracellular cAMP levels. This elevation in cAMP activates the EPAC/PI3K/Akt signaling pathway, which is crucial for promoting protein synthesis and inhibiting protein degradation in skeletal muscle.[1]

Signaling Pathway Diagram

Quantitative Data

The available quantitative data on this compound's inhibitory activity is limited. The primary source identified is a study profiling its effects on PDE isoforms from rat heart cytosol. It is important to note that these values represent modest potency and may not reflect activity against purified human PDE4 subtypes.

| Target | Assay System | IC50 | Reference |

| PDE I (Ca2+/CaM-stimulated) | Rat Heart Cytosol | Some Selectivity | [1] |

| PDE II (cGMP-stimulated) | Rat Heart Cytosol | >100 µM | [1] |

| PDE III (cGMP-inhibited) | Rat Heart Cytosol | ~100-1000 µM | [1] |

| PDE IV (cAMP-specific) | Rat Heart Cytosol | ~100-1000 µM | [1] |

| TNF-α Production | LPS-stimulated human mononuclear cells | ~106-419 µM (range for xanthine derivatives) | [3] |

Note: The IC50 values for PDE III and IV are reported in the 10-4 M range, which translates to the 100-1000 µM range. The TNF-α suppression data is for a range of xanthine derivatives, with this compound falling within this spectrum.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against PDE4.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂ and a carrier protein like BSA.

-

PDE4 Enzyme: Use purified recombinant human PDE4.

-

Substrate: Prepare a solution of cAMP at a concentration below the Km for the enzyme.

-

Test Compound: Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a microplate, add the PDE4 enzyme and the test compound dilutions.

-

Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

-

Detection:

-

The amount of AMP produced is quantified. This can be done using various methods, such as commercially available kits that utilize a coupled enzyme system to generate a fluorescent or luminescent signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to a vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Intracellular cAMP Measurement in Skeletal Muscle Cells

This protocol outlines a method to measure changes in intracellular cAMP levels in C2C12 myotubes following treatment with this compound.

Workflow Diagram:

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% FBS).

-

Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

-

-

Cell Treatment:

-

Pre-incubate the differentiated myotubes with various concentrations of this compound for a specified time.

-

Stimulate the cells with an adenylate cyclase activator (e.g., Forskolin) to induce cAMP production.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.

-

-

cAMP Quantification:

-

Use a competitive immunoassay (e.g., ELISA or TR-FRET) to measure the cAMP concentration in the cell lysates. These assays typically involve a labeled cAMP competing with the sample cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples by interpolating from the standard curve.

-

Express the results as pmol of cAMP per mg of protein or per well.

-

Burn-Induced Muscle Proteolysis in a Rat Model

This protocol describes a preclinical model to evaluate the in vivo efficacy of this compound in preventing muscle wasting.

Methodology:

-

Animal Model:

-

Use male Sprague-Dawley rats.

-

Induce a full-thickness scald burn on the dorsum of the anesthetized rats (e.g., 30% of total body surface area). Sham animals receive the same procedure with room temperature water.

-

-

Drug Administration:

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule following the burn injury. Control animals receive a vehicle.

-

-

Muscle Sample Collection:

-

At a specified time point post-burn (e.g., 3 days), euthanize the animals and collect skeletal muscles (e.g., extensor digitorum longus - EDL).

-

-

Measurement of Proteolysis:

-

Incubate the isolated muscles in a physiological buffer.

-

Measure the rate of protein degradation by quantifying the release of tyrosine into the incubation medium, as tyrosine is not re-utilized for protein synthesis. Tyrosine concentration can be measured using HPLC.

-

-

Biochemical Analysis:

-

Analyze muscle homogenates for markers of the ubiquitin-proteasome pathway (e.g., MuRF1 and MAFbx expression by qPCR or Western blot) and for the phosphorylation status of proteins in the Akt signaling pathway (e.g., p-Akt, p-FOXO1 by Western blot).

-

C2C12 Myotube Protein Degradation Assay

This in vitro assay complements the in vivo model to study the direct effects of this compound on muscle cells.

Methodology:

-

Cell Culture and Treatment:

-

Differentiate C2C12 myoblasts into myotubes as described in section 4.2.

-

Induce a catabolic state by treating the myotubes with pro-inflammatory cytokines (e.g., TNF-α and IFN-γ).

-

Concurrently treat the cells with various concentrations of this compound.

-

-

Measurement of Protein Degradation:

-

Label the cellular proteins by incubating the myotubes with a radiolabeled amino acid (e.g., ³H-tyrosine) for an extended period.

-

Wash the cells to remove unincorporated radiolabel.

-

During the treatment period, collect the culture medium at different time points.

-

Measure the amount of radioactivity released into the medium, which corresponds to the rate of protein degradation.

-

-

Western Blot Analysis:

-

Analyze cell lysates by Western blot to assess the expression of muscle-specific proteins (e.g., myosin heavy chain) and the activation of signaling pathways involved in protein metabolism.

-

Pharmacokinetics and Clinical Studies

A comprehensive search of the public scientific literature and clinical trial registries did not yield any specific pharmacokinetic data for this compound (HWA 448) in any species. Furthermore, there is no evidence of any registered clinical trials investigating the safety or efficacy of this compound in humans. This represents a significant knowledge gap and a key area for future research if this compound is to be considered for further development.

Conclusion

This compound (HWA 448) is a PDE inhibitor with demonstrated, albeit modest, activity against PDE4. Its ability to increase intracellular cAMP and activate the EPAC/PI3K/Akt pathway provides a clear mechanism for its observed protective effects against muscle proteolysis in preclinical models of catabolic states. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PDE4 inhibitors in the context of muscle wasting and inflammatory conditions. However, the lack of robust quantitative data on its potency and selectivity, as well as the complete absence of pharmacokinetic and clinical data, are critical limitations that must be addressed to fully understand the therapeutic potential of this compound. Further research is warranted to elucidate these aspects and to determine if the promising preclinical findings can be translated into clinical applications.

References

- 1. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Torbafylline and Cyclic AMP (cAMP) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torbafylline (also known as HWA 448) is a xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor, with a notable selectivity for the PDE4 isozyme. By inhibiting PDE4, this compound elevates intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of cellular signaling pathways. This comprehensive guide delves into the core mechanism of action of this compound, its interaction with the cAMP signaling cascade, and its downstream effects, particularly focusing on the activation of Exchange Protein Directly Activated by cAMP (Epac) and Protein Kinase B (Akt). This document provides a detailed overview of the experimental data, methodologies, and signaling pathways associated with this compound's modulation of cAMP signaling, offering valuable insights for researchers and professionals in drug development.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in signal transduction, mediating cellular responses to a wide array of extracellular stimuli. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.

The PDE4 family of enzymes is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells, as well as in airway smooth muscle and brain tissue. Inhibition of PDE4 has emerged as a promising therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.

This compound, a methylxanthine derivative, has been identified as a PDE4 inhibitor. Its ability to increase intracellular cAMP levels underpins its therapeutic potential in various pathological conditions, including those associated with muscle wasting. This guide will explore the intricate details of this compound's interaction with the cAMP signaling pathway.

Mechanism of Action: this compound as a PDE4 Inhibitor

The primary mechanism of action of this compound is the competitive inhibition of phosphodiesterase type 4 (PDE4). By binding to the active site of the PDE4 enzyme, this compound prevents the hydrolysis of cAMP to AMP. This inhibition leads to an accumulation of intracellular cAMP, thereby amplifying the signaling cascades downstream of this second messenger.

While this compound is recognized as a PDE4 inhibitor, specific quantitative data on its inhibitory potency (IC50 values) against various PDE isoforms is not extensively available in publicly accessible literature. The selectivity for PDE4 over other PDE families is a key characteristic of this class of inhibitors, as it can influence the therapeutic window and side-effect profile.

The cAMP Signaling Pathway Modulated by this compound

The elevation of intracellular cAMP by this compound initiates a cascade of signaling events through the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).

-

Protein Kinase A (PKA): PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. These active subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, leading to a wide range of cellular responses.

-

Exchange Protein Directly Activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. The binding of cAMP to the regulatory domain of Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling.

Studies have shown that the therapeutic effects of this compound, particularly in the context of muscle physiology, are mediated through the cAMP/Epac signaling axis, which in turn can activate the PI3K/Akt pathway.[1]

Figure 1: this compound's mechanism of action on the cAMP signaling pathway.

Quantitative Data on this compound's Effects

Table 1: Qualitative and Inferred Quantitative Effects of this compound

| Parameter | Effect of this compound | Cell/Tissue Type | Reference |

| PDE4 Activity | Inhibition | Rat Skeletal Muscle | [1] |

| cAMP Concentration | Significant Increase | Rat Skeletal Muscle | [1] |

| Akt Phosphorylation | Significant Increase | Rat Skeletal Muscle, C2C12 Myotubes | [1] |

| Epac Protein Levels | Enhanced | Rat Skeletal Muscle, C2C12 Myotubes | [1] |

Note: Specific fold-changes and concentration-response data for this compound are not extensively reported in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and its effects on the cAMP signaling pathway.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on PDE enzymes.

Objective: To measure the IC50 value of this compound for PDE4.

Principle: The assay measures the hydrolysis of cAMP by a PDE enzyme. The amount of remaining cAMP or the product (AMP) is quantified to determine the enzyme's activity. Inhibition of this activity by this compound is measured at various concentrations to determine the IC50.

Materials:

-

Recombinant human PDE4 enzyme

-

This compound

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the assay buffer, a known amount of PDE4 enzyme, and the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.

-

Initiate the reaction by adding a known concentration of [³H]-cAMP.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling the tubes for 1-2 minutes.

-

Cool the tubes on ice and then add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Incubate for a further 10-20 minutes at 30°C.

-

Apply the reaction mixture to an anion-exchange column to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.

-

Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each this compound concentration and determine the IC50 value using appropriate software.

Figure 2: Workflow for a radioactive PDE activity assay.

Intracellular cAMP Measurement Assay

This protocol describes a common method for quantifying intracellular cAMP levels in response to treatment with this compound.

Objective: To measure the concentration-dependent effect of this compound on intracellular cAMP levels in C2C12 myotubes.

Principle: This assay is a competitive immunoassay. cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.

Materials:

-

C2C12 myotubes

-

This compound

-

Cell lysis buffer

-

cAMP immunoassay kit (e.g., ELISA-based or TR-FRET-based)

-

Plate reader capable of detecting the appropriate signal (colorimetric, fluorescent, or time-resolved fluorescence)

Procedure:

-

Seed C2C12 myoblasts in multi-well plates and differentiate them into myotubes.

-

Treat the myotubes with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Aspirate the medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.

-

Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves:

-

Adding the cell lysate to wells of a microplate coated with an anti-cAMP antibody.

-

Adding a fixed amount of labeled cAMP (e.g., HRP-conjugated or fluorescently labeled).

-

Incubating to allow for competitive binding.

-

Washing to remove unbound reagents.

-

Adding a substrate to generate a detectable signal.

-

-

Read the plate using the appropriate plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.

Figure 3: Workflow for intracellular cAMP measurement.

Western Blot for Akt Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of Akt in response to this compound treatment.

Objective: To quantify the change in the ratio of phosphorylated Akt (p-Akt) to total Akt in C2C12 myotubes treated with this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated form of Akt and total Akt, the activation state of the Akt signaling pathway can be determined.

Materials:

-

C2C12 myotubes

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and differentiate C2C12 cells into myotubes in multi-well plates.

-

Treat the myotubes with various concentrations of this compound or vehicle for the desired time.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total Akt to normalize the data.

-

Quantify the band intensities using densitometry software and calculate the ratio of p-Akt to total Akt.

Figure 4: Workflow for Western blot analysis of Akt phosphorylation.

Conclusion and Future Directions

This compound is a PDE4 inhibitor that effectively modulates the cAMP signaling pathway, leading to the activation of downstream effectors such as Epac and Akt. This mechanism of action underlies its observed effects on cellular processes, including the attenuation of muscle proteolysis. While the qualitative aspects of this compound's function are established, a more comprehensive quantitative understanding, particularly regarding its PDE isoform selectivity and the precise dose-response relationships for its effects on cAMP levels and downstream signaling, would be highly beneficial for its further development as a therapeutic agent.

Future research should focus on:

-

Determining the IC50 values of this compound for all PDE isoforms to establish a complete selectivity profile.

-

Conducting detailed dose-response studies to quantify the effects of this compound on cAMP accumulation and the phosphorylation of key downstream targets like Akt in various cell types.

-

Elucidating the relative contributions of the PKA and Epac pathways to the overall cellular effects of this compound.

A deeper understanding of these quantitative and mechanistic details will be instrumental in optimizing the therapeutic application of this compound and other PDE4 inhibitors in relevant disease models.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Theophylline

Disclaimer: Initial searches for "Torbafylline" did not yield any publicly available scientific or clinical data. This suggests that "this compound" may be an internal development name, a novel compound not yet in the public domain, or a misspelling. To fulfill the structural and content requirements of your request, this guide has been prepared using Theophylline , a well-researched methylxanthine derivative, as a representative example. The methodologies, data presentation, and visualizations provided herein serve as a template for the requested technical whitepaper.

Introduction

Theophylline is a methylxanthine drug historically used for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Its primary actions include relaxing the smooth muscle of the bronchial airways and pulmonary blood vessels. Despite its efficacy, theophylline's narrow therapeutic index necessitates careful monitoring and dosage individualization. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of theophylline, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

Theophylline exerts its therapeutic effects through several mechanisms, primarily involving bronchodilation and anti-inflammatory actions.

Mechanism of Action

Theophylline's two primary mechanisms of action are:

-

Non-selective inhibition of phosphodiesterases (PDEs): Theophylline competitively inhibits type III and type IV phosphodiesterases. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) in airway smooth muscle cells, resulting in bronchodilation.

-

Antagonism of adenosine receptors: Theophylline blocks A1, A2a, and A2b adenosine receptors, preventing adenosine-mediated bronchoconstriction.

Additional anti-inflammatory mechanisms include the activation of histone deacetylase-2 (HDAC2), which suppresses the transcription of inflammatory genes.

Dose-Response Relationship

The clinical effects of theophylline are closely correlated with its serum concentration. The generally accepted therapeutic range for asthma is 10 to 20 mcg/mL. However, some bronchodilator effect can be seen at lower concentrations, and toxicity becomes more frequent at concentrations above 20 mcg/mL.

| Parameter | Value | Reference |

| Therapeutic Serum Concentration | 10 - 20 mcg/mL | |

| Sub-therapeutic Concentration | < 10 mcg/mL | - |

| Toxic Concentration | > 20 mcg/mL | - |

Pharmacokinetics

Theophylline is characterized by significant inter-individual variability in its pharmacokinetic parameters, which is influenced by factors such as age, smoking status, and co-morbidities.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 1: Key Pharmacokinetic Parameters of Theophylline

| Parameter | Symbol | Value | Unit | Notes |

| Bioavailability (Oral) | F | ~100% | % | For immediate-release solutions and tablets. |

| Volume of Distribution | Vd | 0.3 - 0.7 | L/kg | Primarily distributed in total body water. |

| Protein Binding | - | ~40% | % | Primarily to albumin. |

| Clearance | CL | Varies | L/hr/kg | Highly variable; see Table 2 for details. |

| Elimination Half-life | t½ | Varies | hours | Highly variable; see Table 2 for details. |

| Metabolism | - | Hepatic (CYP1A2) | - | Metabolized primarily by the cytochrome P450 1A2 enzyme. |

| Excretion | - | Renal | - | Primarily excreted as metabolites in the urine. |

Table 2: Variation in Theophylline Half-Life and Clearance

| Patient Population | Average Half-Life (hours) | Average Clearance (L/hr/kg) |

| Healthy, non-smoking adults | 8.7 | 0.043 |

| Adult smokers | 5.6 | 0.065 |

| Children (1-9 years) | 3.7 | - |

| Patients with liver disease | 29 | 0.016 |

| Patients with congestive heart failure | 19 | 0.024 |

Note: Values are approximate and can vary significantly between individuals.

Experimental Protocols

This section details a representative methodology for a pharmacokinetic study of theophylline, designed to assess the impact of an interacting drug.

Study Design: Open-Label, Randomized, Crossover Pharmacokinetic Study

This protocol is based on a study evaluating the effect of terbinafine on theophylline pharmacokinetics.

Objective: To determine the effect of multiple doses of Drug X (an inhibitor/inducer) on the single-dose pharmacokinetics of theophylline in healthy volunteers.

Methodology:

-

Participants: Twelve healthy, non-smoking adult volunteers (equal gender distribution).

-

Study Phases: An open-label, randomized, two-period crossover design.

-

Phase 1 (Control): Subjects receive a single oral dose of theophylline (5 mg/kg).

-

Phase 2 (Treatment): Subjects receive multiple doses of Drug X for a specified duration, followed by a single oral dose of theophylline (5 mg/kg) co-administered with Drug X.

-

-

Washout Period: A 4-week washout period separates the two phases to ensure complete elimination of all drugs.

-

Blood Sampling: Venous blood samples (approx. 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 16, and 24 hours post-theophylline administration.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Theophylline concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) or an automated immunoassay system.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following parameters:

-

Area Under the Curve (AUC₀-∞)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Elimination Half-life (t½)

-

Oral Clearance (CL/F)

-

Conclusion

Theophylline is a drug with well-characterized pharmacodynamic effects but complex and highly variable pharmacokinetics. Its narrow therapeutic window requires a thorough understanding of its ADME properties and factors leading to inter-individual differences. The methodologies and data presented in this guide underscore the importance of detailed pharmacokinetic and pharmacodynamic evaluation in the development and clinical application of drugs with similar profiles. For any new molecular entity, such as the conceptual "this compound," applying these principles of rigorous characterization is critical for ensuring safety and efficacy.

Torbafylline: An In-depth Technical Guide to Aqueous Solubility and Stability

Disclaimer: As of late 2025, publicly available data on the specific aqueous solubility and stability of torbafylline is limited. This guide provides a comprehensive overview of the known properties of theophylline, a closely related xanthine derivative, to serve as a predictive reference for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are based on studies of theophylline and should be adapted and validated for this compound.

Introduction to this compound

This compound is a xanthine derivative with the chemical name 7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione.[1] As a member of the xanthine class of compounds, it is structurally related to well-known substances like theophylline and caffeine.[2][3] These compounds are known for their physiological effects, including smooth muscle relaxation and bronchodilation, primarily through the inhibition of phosphodiesterases and antagonism of adenosine receptors.[2][4][5] Given the absence of specific data for this compound, this document will leverage the extensive research on theophylline to provide a foundational understanding of its expected physicochemical properties.

Aqueous Solubility of Theophylline (as a proxy for this compound)

Theophylline is characterized as a compound with moderate aqueous solubility.[6] Its solubility is influenced by pH and the presence of co-solvents.

Quantitative Solubility Data for Theophylline

The following table summarizes the reported aqueous solubility of theophylline under various conditions.

| Solvent System | Temperature (°C) | pH | Solubility | Reference |

| Water | 25 | Neutral | 8.75 mg/mL (anhydrous) | [6] |

| Water | 10 | 6 | 2.99 mg/mL (monohydrate) | [7] |

| Phosphate Buffer | 25 | 6 | 8.75 mg/mL (anhydrous) | [7] |

| Water | Not Specified | Acidic | Increased solubility with decreasing pH | [8] |

| Methanol + Water Mixtures | 25 | Not Specified | Solubility varies with co-solvent ratio, with a synergistic effect observed in some mixtures. | [9] |

| Distilled Water | Not Specified | Not Specified | 5.5 mg/mL | [10] |

Experimental Protocol for Solubility Determination

A common method for determining the aqueous solubility of a compound like theophylline is the shake-flask method followed by HPLC analysis.

Objective: To determine the equilibrium solubility of a compound in a specific aqueous medium.

Materials:

-

Theophylline (or this compound) powder

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Orbital shaker with temperature control

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of phosphate buffer solutions at various pH values (e.g., 2, 4, 6, 7.4, 9).

-

Add an excess amount of the test compound to a known volume of each buffer solution in separate sealed flasks.

-

Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspensions to settle.

-

Withdraw an aliquot from the supernatant of each flask and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.

-

Dilute the filtered samples with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

The concentration obtained is the equilibrium solubility of the compound under the tested conditions.

Stability of Theophylline in Aqueous Solutions (as a proxy for this compound)

The stability of a drug in aqueous solution is critical for its formulation, storage, and therapeutic efficacy. Degradation can be influenced by factors such as pH, temperature, light, and the presence of other excipients.

Quantitative Stability Data for Theophylline

Studies on theophylline have demonstrated its stability under various conditions.

| Storage Condition | Medium | Duration | Stability | Reference |

| 24 hours at room temperature, followed by 4 days in refrigerator, then 24 hours at room temperature | Parenteral Nutrition Solution | 5 days | Stable | [11] |

| Room Temperature (25 °C) | Serum | 3 days | No appreciable change | [12] |

| Refrigerated (4 °C) | Serum | 7 days | No appreciable change | [12] |

| Frozen (-20 °C) | Serum | 336 days | No appreciable change | [12] |

| Stressed (Acidic, Basic, Oxidative, Thermal, Photolytic) | Aqueous Solution | Not specified | Degradation observed under stress conditions, particularly with base and peroxide. | [13] |

Experimental Protocol for Stability Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of a compound under various stress conditions.

Materials:

-

Theophylline (or this compound) solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Treat the drug solution with 1N HCl and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.[14]

-

Base Hydrolysis: Treat the drug solution with 1N NaOH and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.[14]

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug or its solution to high temperatures (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose the drug solution to UV and/or fluorescent light in a photostability chamber according to ICH guidelines.

-

Analysis: At predetermined time points, withdraw samples from each stress condition and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products. Determine the degradation kinetics (e.g., first-order, zero-order).

Visualizations

Signaling Pathway

As a xanthine derivative, this compound is expected to share a similar mechanism of action with theophylline, primarily involving the inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[2][4][5]

Caption: Plausible signaling pathway for a xanthine derivative like this compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: General experimental workflow for solubility and stability testing.

Conclusion

References

- 1. This compound | C16H26N4O4 | CID 65888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [Stability of theophylline in mono- and multi-layer parenteral nutrition bags] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of theophylline in human serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. saudijournals.com [saudijournals.com]

- 14. jocpr.com [jocpr.com]

In Vitro Effects of Torbafylline on C2C12 Myotubes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Torbafylline, a xanthine derivative and phosphodiesterase (PDE) inhibitor, on C2C12 myotubes. This information is critical for researchers investigating skeletal muscle atrophy, hypertrophy, and related signaling pathways.

Core Findings: this compound's Protective Role in Muscle Cells

This compound (also known as HWA 448) has been identified as a potent agent in mitigating muscle protein breakdown.[1][2] In vitro studies using C2C12 myotubes, a well-established model for skeletal muscle, demonstrate that this compound exerts its protective effects primarily by inhibiting phosphodiesterase 4 (PDE4).[1] This inhibition leads to a cascade of downstream signaling events that ultimately suppress catabolic processes and promote anabolic pathways within the muscle cells.

Mechanism of Action

This compound's primary mechanism of action in C2C12 myotubes involves the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates the Exchange protein directly activated by cAMP (Epac), which in turn stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] The activation of this pathway is crucial for promoting protein synthesis and inhibiting protein degradation.

The activated Akt phosphorylates and thereby inhibits the Forkhead box O1 (FOXO1) transcription factor, a key regulator of muscle atrophy-related genes, such as the E3 ubiquitin ligase MAFbx (atrogin-1).[1] Furthermore, activated Akt stimulates the mammalian target of rapamycin (mTOR) pathway, which through its downstream effector 4E-binding protein 1 (4E-BP1), promotes protein translation.[1]

In inflammatory conditions mimicked by treatment with tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ), this compound has been shown to normalize the phosphorylation levels of Akt, FOXO1, and 4E-BP1, thereby counteracting the catabolic effects of these cytokines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on C2C12 myotubes.

Table 1: Effect of this compound on TNFα+IFNγ-Induced Protein Degradation and Gene Expression in C2C12 Myotubes

| Parameter | Control | TNFα+IFNγ | TNFα+IFNγ + this compound (100 µM) |

| Protein Degradation (% of Control) | 100% | ↑ (Significant Increase) | ↓ (Significantly Reversed) |

| MAFbx mRNA Expression (Fold Change) | 1 | ↑ (Significant Increase) | ↓ (Significantly Reversed) |

Data synthesized from Chen et al., 2014.[1]

Table 2: Effect of this compound on Key Signaling Protein Phosphorylation in TNFα+IFNγ-Treated C2C12 Myotubes

| Protein | Control | TNFα+IFNγ | TNFα+IFNγ + this compound (100 µM) |

| Phospho-Akt (Ser473) | Baseline | ↓ (Significant Decrease) | ↑ (Normalized to Control) |

| Phospho-FOXO1 (Ser256) | Baseline | ↓ (Significant Decrease) | ↑ (Normalized to Control) |

| Phospho-4E-BP1 (Thr37/46) | Baseline | ↓ (Significant Decrease) | ↑ (Normalized to Control) |

Data synthesized from Chen et al., 2014.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

C2C12 Cell Culture and Differentiation

-

Cell Seeding: C2C12 myoblasts are seeded in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Myoblast Proliferation: Cells are grown to approximately 80-90% confluency.

-

Differentiation Induction: To induce differentiation into myotubes, the growth medium is replaced with differentiation medium, consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Myotube Formation: The cells are maintained in differentiation medium for 4-6 days, with the medium being replaced every 48 hours, until multinucleated myotubes are formed.

This compound Treatment and Inflammatory Challenge

-

Pre-treatment: Differentiated C2C12 myotubes are pre-treated with this compound at the desired concentrations (e.g., 1-100 µM) for a specified period (e.g., 1 hour).

-

Inflammatory Stimulus: Following pre-treatment, the cells are exposed to a combination of TNFα (e.g., 10 ng/mL) and IFNγ (e.g., 20 ng/mL) for a defined duration (e.g., 24 hours) to induce a catabolic state.

Protein Degradation Assay

-

Radiolabeling: Myotubes are incubated with L-[³H]-phenylalanine to label cellular proteins.

-

Chase Period: After labeling, the cells are washed and incubated in a chase medium containing an excess of unlabeled phenylalanine.

-

Treatment: Cells are treated with this compound and/or TNFα+IFNγ as described above.

-

Quantification: The amount of L-[³H]-phenylalanine released into the medium is measured as an indicator of protein degradation.

Western Blot Analysis

-

Cell Lysis: Myotubes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, FOXO1, 4E-BP1, and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from C2C12 myotubes using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using specific primers for MAFbx and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: this compound Signaling Pathway in C2C12 Myotubes.

Caption: Experimental Workflow for Studying this compound in C2C12 Myotubes.

References

Torbafylline's Role in Attenuating Muscle Proteolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle proteolysis, the breakdown of muscle proteins, is a debilitating hallmark of numerous catabolic conditions, including cancer cachexia, sepsis, burn injuries, and disuse. This accelerated protein degradation leads to muscle atrophy, impairing patient recovery, reducing the efficacy of therapies, and increasing morbidity. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for this pathological protein loss. Torbafylline (also known as HWA 448), a potent xanthine derivative and phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic candidate for attenuating muscle proteolysis. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound exerts its muscle-protective effects primarily by inhibiting PDE4, which elevates intracellular cAMP levels and subsequently activates the EPAC/PI3K/Akt signaling cascade. This leads to the inhibition of key transcription factors (e.g., FOXO1) responsible for upregulating muscle-specific E3 ubiquitin ligases, thereby suppressing the hyperactivation of the ubiquitin-proteasome pathway.

Introduction to Muscle Proteolysis

Skeletal muscle mass is dynamically regulated by a fine balance between protein synthesis and protein degradation. In catabolic states, this balance shifts dramatically towards degradation. Several proteolytic systems are involved, but the ubiquitin-proteasome system (UPS) is recognized as the principal pathway for the degradation of myofibrillar proteins.[1][2]

The UPS involves a highly regulated process where proteins targeted for destruction are tagged with a polyubiquitin chain. This tagging is carried out by a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes). The muscle-specific E3 ligases, Muscle Atrophy F-box (MAFbx)/atrogin-1 and Muscle RING Finger 1 (MuRF1) , are considered master regulators of muscle atrophy. Their expression is significantly upregulated in atrophying muscle, and they target key structural and functional proteins for degradation by the 26S proteasome.[3][4]

The transcription of these E3 ligases is controlled by several signaling pathways. A critical pro-survival and anti-atrophic pathway is the IGF-1/PI3K/Akt pathway. Activated Akt phosphorylates and inactivates the Forkhead box O (FOXO) family of transcription factors, preventing their nuclear translocation and subsequent activation of atrogene transcription (e.g., MAFbx and MuRF1).[4] Conversely, inflammatory cytokines like TNF-α can trigger muscle wasting by activating pathways that promote the expression of these E3 ligases.[5][6]

This compound: A Phosphodiesterase-4 (PDE4) Inhibitor

This compound is a methylxanthine derivative, structurally related to pentoxifylline, that functions as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[7] PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in skeletal muscle.[8][9] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the muscle cell. This elevation in intracellular cAMP is the initiating event for this compound's downstream anti-proteolytic effects.

Mechanism of Action in Attenuating Muscle Proteolysis

This compound mitigates muscle proteolysis through a multi-faceted mechanism centered on the modulation of intracellular signaling and the suppression of the primary protein degradation machinery.

The PDE4/cAMP/EPAC/PI3K/Akt Signaling Pathway

The core mechanism of this compound's action is the activation of a specific cAMP-mediated signaling cascade that runs largely parallel to, and converges with, the canonical insulin/IGF-1 pathway.[7]

-

PDE4 Inhibition and cAMP Accumulation: In catabolic states such as burn injury, PDE4 activity is elevated, leading to reduced cAMP levels and increased proteolysis. This compound directly inhibits PDE4, reversing this effect and causing intracellular cAMP to rise.[7]

-

EPAC-Mediated Activation: The elevated cAMP activates the Exchange protein directly activated by cAMP (Epac) .[7] this compound has been shown to enhance the protein levels of Epac in both in vivo burn models and in vitro myotube models.[7]

-

PI3K/Akt Activation: Activated Epac subsequently stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][10] This leads to a significant increase in the phosphorylation and activation of Akt.

-

FOXO Transcription Factor Inhibition: Activated Akt phosphorylates FOXO1, a key transcription factor for atrogenes.[7] This phosphorylation event sequesters FOXO1 in the cytoplasm, preventing it from entering the nucleus and activating the transcription of E3 ubiquitin ligases like MAFbx and MuRF1.

-

Suppression of Proteolysis: By preventing the upregulation of these critical E3 ligases, this compound suppresses the hyperactivation of the ubiquitin-proteasome system, thus attenuating muscle protein degradation.[5][7]

Caption: this compound's primary signaling pathway to inhibit muscle proteolysis.

Direct Inhibition of the Ubiquitin-Proteasome System

Preclinical studies in cancer and sepsis models provide direct evidence that this compound suppresses the UPS.[5][6] In these models, this compound treatment:

-

Prevents Muscle Wasting: It effectively blocks muscle wasting in cachectic and septic rats.[5]

-

Normalizes Ubiquitin Expression: It reverses the enhanced expression of ubiquitin mRNA that is characteristic of atrophying muscles.[5]

-

Reduces Ubiquitin Conjugates: It decreases the accumulation of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction, indicating a reduction in the tagging of proteins for degradation.[5][6]

Importantly, this compound does not appear to affect all components of the UPS. Its action is targeted, as it does not reduce the expression of the E2 ubiquitin-conjugating enzyme or subunits of the 19S regulatory complex of the proteasome.[5][6] This suggests its primary effect is upstream, at the level of E3 ligase transcription.

Modulation of Inflammatory Cytokines

Chronic inflammation is a key driver of muscle wasting. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a potent inducer of muscle proteolysis. This compound demonstrates significant anti-inflammatory properties.

-

In cancer models, this compound blocks the lipopolysaccharide (LPS)-induced hyperproduction of TNF-α.[5][6]

-

In burn injury models, it significantly reverses the increased mRNA expression of both TNF-α and Interleukin-6 (IL-6) in skeletal muscle.[7]

By reducing the levels of these catabolic cytokines, this compound removes a major upstream stimulus for the activation of muscle proteolysis pathways.

Preclinical Evidence and Quantitative Data

The efficacy of this compound in mitigating muscle proteolysis has been demonstrated across various preclinical models. The quantitative data from these studies are summarized below.

Table 1: Summary of In Vivo Studies on this compound

| Model | Species | This compound Dosage | Key Findings | Quantitative Changes | Citation |

|---|---|---|---|---|---|

| Burn Injury | Rat | Not specified in abstract | Significantly reversed changes in muscle proteolysis, PDE4 activity, and cAMP concentrations. Normalized mRNA expression of TNFα, IL-6, ubiquitin, and E3 ligases. | Data not available in abstract | [7] |

| Cancer Cachexia | Rat (Yoshida ascites hepatoma) | Daily injections (dosage not specified) | Prevented muscle wasting, suppressed proteasome-dependent proteolysis, and normalized ubiquitin expression. | Blocked LPS-induced hyperproduction of TNF-α. | [5][6] |

| Sepsis | Rat | Daily injections (dosage not specified) | Prevented muscle wasting. Was noted to be much more potent than pentoxifylline. | Data not available in abstract | [5][6] |

| Hindlimb Suspension | Rat (Wistar) | Not specified in abstract | Ineffective in preventing atrophy during suspension, but accelerated recovery of muscle structural and functional properties (e.g., mitochondrial density, fatigue resistance) when administered during the recovery period. | Significantly improved soleus muscle fatigue resistance. |[11] |

Table 2: Summary of In Vitro Studies on this compound

| Model | Condition | This compound Treatment | Key Findings | Quantitative Changes | Citation |

|---|

| C2C12 Myotubes | TNFα + IFNγ | Co-incubation | Attenuated muscle proteolysis. Normalized phosphorylation of Akt and its downstream targets (FOXO1, 4E-BP1). Enhanced Epac protein levels. | Inhibitory effects on MAFbx mRNA expression and protein breakdown were reversed by PI3K or Epac antagonists. |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols based on the cited literature.

In Vivo Animal Models of Muscle Atrophy

-

Burn Injury Model: Male Sprague-Dawley rats are subjected to a full-thickness scald burn (e.g., ~40% of total body surface area) under anesthesia. Post-burn, animals receive fluid resuscitation and are randomized into control and treatment groups. The this compound group receives the drug (e.g., via daily intraperitoneal injection) for a defined period (e.g., 3-5 days) before muscle tissue (e.g., extensor digitorum longus, EDL) is harvested for analysis.[7]

-

Cancer Cachexia Model: Male Wistar rats are inoculated subcutaneously with Yoshida ascites hepatoma cells to induce cachexia. Control animals receive saline. Once cachexia is established (e.g., significant weight loss), rats are treated with daily injections of this compound or vehicle. Muscle tissue is harvested for analysis of proteolytic pathways and gene expression.[5][6]

-

Sepsis Model: Sepsis is induced in rats via intraperitoneal injection of lipopolysaccharide (LPS). This compound is administered, and its effects on muscle wasting and inflammatory markers are compared to septic controls.[5][6]

In Vitro C2C12 Myotube Atrophy Model

The C2C12 cell line provides a robust in vitro system to study the direct effects of compounds on muscle cells.

Caption: A typical workflow for assessing this compound's efficacy in C2C12 myotubes.

Key Biochemical Analyses

-

Proteolysis Assay: The rate of protein degradation is often measured by quantifying the release of tyrosine from incubated muscles or myotubes into the medium.[12] Tyrosine is used because it is not re-incorporated into protein or metabolized by skeletal muscle.

-

Western Blotting: This technique is used to quantify the total protein levels and phosphorylation status of key signaling molecules. Primary antibodies against total and phosphorylated forms of Akt, FOXO1, and 4E-BP1 are used to probe protein lysates separated by SDS-PAGE.[7]

-

Quantitative Real-Time PCR (RT-qPCR): To measure gene expression, total RNA is extracted from muscle tissue or myotubes, reverse-transcribed into cDNA, and then amplified using specific primers for target genes (e.g., TNFα, IL-6, Ubiquitin, MAFbx, MuRF1) and a housekeeping gene for normalization.[7]

-

PDE Activity Assay: The activity of phosphodiesterase is determined by measuring the rate of cAMP hydrolysis in tissue homogenates using commercially available kits.[7]

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic agent for attenuating muscle proteolysis in diverse catabolic diseases. Its mechanism of action is well-defined, targeting the upstream signaling events that lead to the transcriptional upregulation of the ubiquitin-proteasome system. By inhibiting PDE4 and activating the cAMP/Epac/PI3K/Akt pathway, this compound effectively suppresses the key drivers of muscle-specific E3 ligase expression.[7] Furthermore, its ability to reduce pro-inflammatory cytokine production adds another layer to its muscle-sparing effects.[5]

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Clinical Trials: Translating the robust preclinical findings into human clinical trials for conditions like cancer cachexia, sarcopenia, and recovery from major surgery or burn injuries.

-

Pharmacokinetics and Pharmacodynamics: Establishing the optimal dosing, safety profile, and target engagement in human subjects.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when combined with anabolic agents (e.g., nutritional supplements, growth factors) or other anti-inflammatory drugs.

-

Biomarker Development: Identifying reliable biomarkers to monitor the engagement of the PDE4/cAMP/Akt pathway and the downstream inhibition of the UPS in clinical settings.

By addressing these areas, the full therapeutic potential of this compound and other selective PDE4 inhibitors can be explored to combat the debilitating consequences of muscle wasting.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Role of the ubiquitin-proteasome pathway in muscle atrophy in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Ubiquitin-proteasome pathway in skeletal muscle atrophy [frontiersin.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. This compound (HWA 448) inhibits enhanced skeletal muscle ubiquitin-proteasome-dependent proteolysis in cancer and septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphodiesterase 4 inhibition restrains muscle proteolysis in diabetic rats by activating PKA and EPAC/Akt effectors and inhibiting FoxO factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of cAMP/Epac/PI3K-dependent pathway in the antiproteolytic effect of epinephrine on rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on muscle atrophy: prevention and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein degradation in human skeletal muscle tissue: the effect of insulin, leucine, amino acids and ions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Theophylline: A Technical Guide

Disclaimer: Initial searches for "Torbafylline" did not yield specific results. It is presumed that this may be a typographical error for "Theophylline," a well-researched xanthine derivative with established anti-inflammatory properties. This document will focus on the anti-inflammatory characteristics of Theophylline.

Executive Summary

Theophylline, a methylxanthine traditionally utilized as a bronchodilator, possesses significant anti-inflammatory and immunomodulatory capabilities that are increasingly recognized as central to its therapeutic efficacy in chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). At concentrations lower than those required for bronchodilation, theophylline exerts a broad range of anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key laboratory protocols to investigate the anti-inflammatory properties of theophylline. The multifaceted mechanism of action includes, but is not limited to, non-selective inhibition of phosphodiesterases, activation of histone deacetylase-2, antagonism of adenosine receptors, and modulation of key transcription factors such as NF-κB. These actions culminate in the suppression of inflammatory cell infiltration and activity, and a reduction in the production of pro-inflammatory cytokines. This guide is intended for researchers, scientists, and drug development professionals investigating novel applications of theophylline and related compounds in inflammatory disease.

Molecular Mechanisms of Anti-inflammatory Action

Theophylline's anti-inflammatory effects are not attributable to a single mechanism but rather a concert of actions on various intracellular signaling pathways.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2]. Inhibition of PDE, particularly PDE3 and PDE4, in inflammatory cells such as T-lymphocytes, eosinophils, mast cells, and macrophages, leads to an increase in intracellular cAMP levels[1]. Elevated cAMP activates Protein Kinase A (PKA), which in turn can inhibit the synthesis and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and leukotrienes, thereby reducing inflammation and innate immune responses[3].

Histone Deacetylase-2 (HDAC2) Activation

A key anti-inflammatory mechanism of theophylline, especially at low doses, is the activation of histone deacetylase-2 (HDAC2)[4][5]. HDAC2 is an enzyme that reverses histone acetylation, a process associated with the activation of inflammatory gene transcription. By activating HDAC2, theophylline promotes the deacetylation of histones, leading to a more condensed chromatin structure and the suppression of pro-inflammatory gene expression[5][6]. This mechanism is particularly relevant in the context of corticosteroid resistance, where HDAC2 activity is often reduced. Theophylline can restore HDAC2 activity, thereby enhancing the anti-inflammatory effects of corticosteroids[7].

dot

Caption: Theophylline activates HDAC2, inhibiting inflammatory gene transcription.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3)[8][9]. Adenosine can promote inflammation through its action on these receptors on various immune cells. By blocking adenosine receptors, theophylline can inhibit adenosine-mediated effects, such as mast cell degranulation and bronchoconstriction[9][10]. However, some of the side effects of theophylline, such as cardiac arrhythmias, are also attributed to adenosine receptor antagonism[11].

Nuclear Factor-κB (NF-κB) Inhibition

Theophylline has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[3][12]. It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preserving IκBα, theophylline blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of NF-κB-dependent pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8[12][13].

dot

Caption: Theophylline inhibits NF-κB activation by preventing IκBα degradation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of theophylline have been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings.

Effects on Inflammatory Cell Counts

| Cell Type | Study Population | Intervention | Outcome | Reference |

| Eosinophils (Sputum) | Mild Asthmatics | Low-dose theophylline (250 mg twice daily for 5 weeks) | Significant reduction from 11.3% to 8.0% | [9][11] |

| Eosinophils (BAL) | Mild Asthmatics | Low-dose theophylline (250 mg twice daily for 5 weeks) | Significant reduction from 3.4% to 1.7% | [9][11] |

| Eosinophils (Biopsy) | Mild Asthmatics | Low-dose theophylline (250 mg twice daily for 5 weeks) | Significant reduction from 1.83% to 1.20% | [9][11] |

| CD8+ T-cells (Epithelial) | Atopic Asthmatics | Theophylline (mean blood level 10.9 µg/mL for 6 weeks) | Significant decrease from 2.60 to 0.53 cells/mm | [14][15] |

| Neutrophils (Sputum) | COPD Patients | Theophylline | Reduction in total number and proportion | [16] |

Effects on Cytokine Production

| Cytokine | Cell Type/Model | Intervention | Outcome | Reference |

| IL-4 | Bronchial Biopsies (Asthmatics) | Theophylline (mean blood level 10.9 µg/mL for 6 weeks) | Significant decrease from 1.38 to 1.04 cells/mm² | [14][15] |

| IL-5 | Bronchial Biopsies (Asthmatics) | Theophylline (mean blood level 10.9 µg/mL for 6 weeks) | Trend towards reduction from 1.29 to 0.48 cells/mm² | [14][15] |

| IL-6 | Human Lung Fibroblasts (COPD) | Theophylline (5 µg/mL) | Significant decrease from 993.0 to 650.1 pg/mL | [17] |

| IL-8 | Human Lung Fibroblasts (COPD) | Theophylline (5 µg/mL) | Significant decrease from 703.1 to 492.0 pg/mL | [17] |

| TNF-α | Human Lung Mast Cells | Theophylline (20 µg/mL) | Inhibition of secretion | [18][19] |

| IFN-γ | Peripheral Blood Mononuclear Cells (PBMCs) (Asthmatics) | Theophylline (15 µg/dL) | Significant inhibition of spontaneous synthesis (24.5 to 13.4) | |

| IL-10 | PBMCs (Asthmatics) | Theophylline (15 µg/dL) | 2.8-fold increase in spontaneous production | |

| IL-13 | Macrophages (THP-1 cells) | Theophylline (10 µg/mL) | Dramatic suppression of mRNA and protein secretion |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of theophylline.

In Vitro Study: Theophylline's Effect on Cytokine Production by PBMCs

dot

Caption: Workflow for in vitro analysis of theophylline's effect on cytokine production.

Objective: To determine the effect of theophylline on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) from asthmatic subjects.

Materials:

-

Whole blood from asthmatic patients

-

Ficoll-Paque density gradient medium

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)

-

Mitogens (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS)) or specific antigens

-

Theophylline solution

-

96-well culture plates

-

ELISA kits for target cytokines (e.g., TNF-α, IFN-γ, IL-10)

Protocol:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the mononuclear cell layer at the interface.

-

Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in RPMI-1640 medium and perform a cell count.

-

-

Cell Culture and Treatment:

-

Seed the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Add mitogens or antigens to the wells to stimulate cytokine production.

-

Add theophylline to the treatment wells at a final concentration of 15 µg/dL.

-

Include control wells with and without stimulants but without theophylline.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plates and collect the supernatants.

-

Measure the concentration of target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

In Vivo Study: Theophylline's Effect on Airway Inflammation in an Animal Model

Objective: To evaluate the effect of theophylline on airway inflammation in a rat model of COPD induced by cigarette smoke exposure.

Materials:

-

Wistar rats

-

Cigarette smoke exposure apparatus

-

Theophylline solution for administration

-

Budesonide (corticosteroid for comparison/combination)

-

Anesthesia

-

Bronchoalveolar lavage (BAL) equipment

-

Reagents for cell counting and cytokine analysis (ELISA)

-

Materials for lung tissue histology

Protocol:

-

Induction of Airway Inflammation:

-

Expose rats to cigarette smoke for a specified period (e.g., 4 weeks) to induce chronic airway inflammation.

-

-

Treatment:

-

Divide the rats into treatment groups: control (no smoke), smoke-exposed + placebo, smoke-exposed + low-dose theophylline, smoke-exposed + high-dose theophylline, smoke-exposed + budesonide, smoke-exposed + budesonide + low-dose theophylline.

-

Administer treatments daily for a specified duration (e.g., the last 2 weeks of smoke exposure).

-

-

Sample Collection and Analysis:

-

At the end of the study period, anesthetize the rats and perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Perform a differential cell count on the BAL fluid to determine the number of neutrophils, macrophages, and lymphocytes.

-

Measure the concentration of pro-inflammatory cytokines (e.g., CXCL-8) in the BAL fluid using ELISA.

-

Collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.

-

Measure HDAC2 expression in lung tissue via Western blot or immunohistochemistry.

-

Western Blot for NF-κB Inhibition

Objective: To assess the effect of theophylline on the nuclear translocation of the p65 subunit of NF-κB in a human pulmonary epithelial cell line (A549)[4][13].

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α to stimulate NF-κB activation

-

Theophylline solution

-

Nuclear and cytoplasmic extraction reagents

-

Protein assay reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against NF-κB p65

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Culture A549 cells to 70-80% confluency.

-

Pre-treat cells with theophylline for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

-

-

Protein Extraction:

-

Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.

-

Determine the protein concentration of the nuclear extracts.

-

-

Western Blotting:

-

Separate equal amounts of nuclear protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion